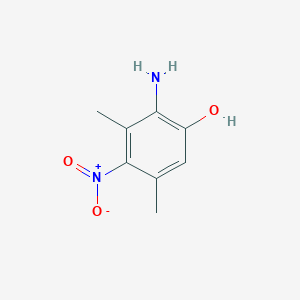

2-Amino-3,5-dimethyl-4-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3,5-dimethyl-4-nitrophenol is an organic compound that belongs to the class of nitro compounds. It is characterized by the presence of an amino group, two methyl groups, and a nitro group attached to a phenol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol typically involves the nitration of 3,5-dimethylphenol followed by the introduction of an amino group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3,5-dimethyl-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2,3,5-triaminophenol.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Toxicological Studies

Toxicity Assessment : Research conducted by the National Toxicology Program has shown that 2-amino-4-nitrophenol is associated with significant toxicity. In studies involving F344/N rats and B6C3F1 mice, various doses were administered to evaluate acute and chronic effects. The studies revealed that high doses led to mortality and adverse health effects, including diarrhea and weight loss in exposed animals .

Carcinogenic Potential : The compound was nominated for carcinogenic studies due to widespread human exposure linked to its use in manufacturing processes. While some evidence suggested mutagenic properties in specific bacterial strains, no conclusive carcinogenic activity was observed in female rats or male/female mice at lower doses .

Dye Manufacturing

Textile Industry : 2-Amino-3,5-dimethyl-4-nitrophenol is primarily utilized in the production of dyes for textiles. It is particularly effective for dyeing materials such as leather, nylon, silk, wool, and fur. The compound is often mixed with other dyes to achieve desired color shades, particularly in semi-permanent hair coloring products .

Application in Hair Dyes : The compound is used at concentrations up to 0.5% in hair dye formulations. It contributes to producing gold-blond shades and is incorporated into shampoo bases for ease of application .

Antimicrobial Properties : Recent studies have indicated that derivatives of nitrophenols exhibit antimicrobial activity against various bacterial strains. This compound has shown potential as an antibacterial agent, making it a candidate for further research in pharmaceutical applications .

Pharmaceutical Research : The compound's structural properties have led to investigations into its potential as a therapeutic agent. It has been studied for its interactions with DNA and other biological targets, which could pave the way for new drug development strategies .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Amino-3,5-dimethyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4,6-dimethylphenol

- 2-Amino-3,5-dimethylphenol

- 2-Amino-3,5-dimethyl-4-nitroaniline

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .

Activité Biologique

2-Amino-3,5-dimethyl-4-nitrophenol (CAS No. 1797986-04-9) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This compound is synthesized through the nitration of 3,5-dimethylphenol followed by the introduction of an amino group. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and application in pharmaceuticals and industrial chemistry.

The synthesis process typically involves:

- Nitration : Using nitric acid and sulfuric acid as catalysts to introduce a nitro group.

- Amination : Following nitration, an amino group is introduced to form the final product.

The compound exhibits a range of chemical reactivities, including oxidation, reduction, and electrophilic substitution reactions. It can be oxidized to form nitroso or nitro derivatives and reduced to yield various amine forms.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. Further investigations are necessary to elucidate the precise pathways involved .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study reported an LD50 greater than 2000 mg/kg in rodent models, indicating relatively low acute toxicity. However, clinical signs such as sedation and respiratory distress were observed at higher doses . Long-term studies are required to assess chronic toxicity and potential carcinogenic effects.

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, with minimal cytotoxicity towards human fibroblast cells.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 90 | 85 |

| 50 | 70 | 60 |

| 100 | 30 | 25 |

Study on Cytotoxic Effects

In another study focusing on cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity:

| Concentration (µM) | MCF-7 Cell Viability (%) | HT-29 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 20 | 50 | 60 |

| 40 | 20 | 30 |

The biological activity of this compound is attributed to its ability to interact with cellular components through:

Propriétés

IUPAC Name |

2-amino-3,5-dimethyl-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVSVJVKDMOQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.